2-Chloro-4,6-dimethyl-3-nitropyridine
Overview
Description
2-Chloro-4,6-dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O2. It is a pyridine derivative characterized by the presence of chlorine, methyl, and nitro groups on the pyridine ring. This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in organic solvents like ethanol, dimethylformamide, and chloroform, but insoluble in water .
Mechanism of Action
Target of Action
It is commonly used as an organic synthesis intermediate and reagent .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents like ethanol, dimethylformamide, and chloroform, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-dimethyl-3-nitropyridine. For instance, its solubility suggests that it might be more effective in organic environments and less so in aqueous ones . Furthermore, it should be stored away from heat and ignition sources, indicating that high temperatures or the presence of flames could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3-nitropyridine can be achieved through a multi-step process:
Ammonolysis Aromatization Reaction: Starting with 2,6-dimethyl-4-pyrone, an ammonolysis aromatization reaction is carried out using triphenylmethylamine under the catalysis of a Lewis acid to obtain 2,6-dimethyl-1-triphenylmethyl pyrone.
Chlorination and Deprotection: The crude product is then subjected to chlorination and deprotection in the presence of phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the formation of disubstituted impurities during nitration .
Chemical Reactions Analysis
2-Chloro-4,6-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common reagents used in these reactions include phosphorus oxychloride for chlorination, nitric acid for nitration, and hydrogen gas for reduction. Major products formed from these reactions include substituted pyridines, aminopyridines, and carboxypyridines .
Scientific Research Applications
2-Chloro-4,6-dimethyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Chloro-4,6-dimethyl-3-nitropyridine can be compared with other similar compounds such as:
2-Chloro-4-nitropyridine: Similar in structure but lacks the methyl groups.
4-Chloro-2,6-dimethyl-3-nitropyridine: Similar but with different substitution patterns.
2,6-Dichloro-3-nitropyridine: Contains an additional chlorine atom instead of methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEYMNVLIWPZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-09-9 | |
Record name | 2-chloro-4,6-dimethyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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